molecular formula C31H42O11 B13448508 Arisanlactone D

Arisanlactone D

Cat. No.: B13448508
M. Wt: 590.7 g/mol
InChI Key: XVOAOTAZULSEBL-ZBEPTVKHSA-N
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Chemical Reactions Analysis

Arisanlactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Arisanlactone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific signaling pathways and interacting with key enzymes involved in these pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Arisanlactone D is structurally similar to other nortriterpenoids isolated from Schisandra chinensis, such as Arisanlactone A and Arisanlactone C . These compounds share similar bicyclo[6.1.0]nonane skeletons but differ in their functional groups and stereochemistry . The uniqueness of this compound lies in its specific oxygenation pattern and the presence of unique functional groups that contribute to its distinct biological activities .

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it an important subject of study in natural product chemistry, biology, and medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic applications.

Properties

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

[(1S,2S)-2-[(1R,2R,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate

InChI

InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26-,28-,29-,30-,31+/m1/s1

InChI Key

XVOAOTAZULSEBL-ZBEPTVKHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C

Canonical SMILES

CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C

Origin of Product

United States

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